molecular formula C19H17NO3 B3021475 3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide CAS No. 54079-43-5

3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide

Cat. No.: B3021475
CAS No.: 54079-43-5
M. Wt: 307.3 g/mol
InChI Key: VZHFQSZZDKJKQR-UHFFFAOYSA-N
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Description

3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide is a chemical compound with the molecular formula C19H17NO3 and a molecular weight of 307.35 g/mol . This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with 2-methoxy-5-methylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide: Similar structure but lacks the methoxy group.

    3-hydroxy-N-(2-chlorophenyl)naphthalene-2-carboxamide: Contains a chlorine atom instead of a methoxy group.

    3-hydroxy-N-(2-ethylphenyl)naphthalene-2-carboxamide: Features an ethyl group instead of a methoxy group.

Uniqueness

3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-12-7-8-18(23-2)16(9-12)20-19(22)15-10-13-5-3-4-6-14(13)11-17(15)21/h3-11,21H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHFQSZZDKJKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3C=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362498
Record name 3-Hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54079-43-5
Record name 3-Hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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